molecular formula C12H12N2O3S B7432598 4-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid

4-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid

Cat. No.: B7432598
M. Wt: 264.30 g/mol
InChI Key: KKSGTDXTZWPZMH-UHFFFAOYSA-N
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Description

4-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a cyclopropanecarbonylcarbamothioylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 4-aminobenzoic acid with cyclopropanecarbonyl chloride, followed by the introduction of a thiourea group. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoic acid moiety, where halogenated derivatives can be formed using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

4-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-nitrobenzoic acid share structural similarities.

    Cyclopropane-containing compounds: Molecules such as cyclopropanecarboxylic acid and its derivatives.

Uniqueness

4-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid is unique due to the presence of both a cyclopropane ring and a thiourea group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other benzoic acid derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(cyclopropanecarbonylcarbamothioylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-10(7-1-2-7)14-12(18)13-9-5-3-8(4-6-9)11(16)17/h3-7H,1-2H2,(H,16,17)(H2,13,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSGTDXTZWPZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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